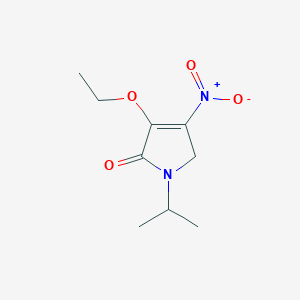

3-Ethoxy-1-isopropyl-4-nitro-1,5-dihydro-pyrrol-2-one

Cat. No. B8538201

Key on ui cas rn:

88767-03-7

M. Wt: 214.22 g/mol

InChI Key: ZCINFQNVNLHJOV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04739076

Procedure details

3-Ethoxy-1-isopropyl-2-oxo-3-pyrroline-4-carboxylic acid (5b, 8 g, 0.0376 mol) in powdered form was added in small portions through a seive to a stirred mixture of 70 mL of concentrated sulfuric acid and 4.7 mL of white fuming nitric acid (90%) that had been cooled to -5° C. prior to the start of the addition of 5b. The rate of addition of 5b was controlled so as to keep the temperature of the reaction mixture from rising above -3° C. and to minimize accumulation of undissolved lumps of starting material in the mixture. Stirring was continued for 3 h at -3° C. Effervescence caused by carbon dioxide evolution began after the mixture had been stirred for a few minutes and virtually ceased after an hour of two. When the mixture was poured slowly into a stirred suspension of 1 L of crushed ice, the product separated as a white crystalline precipitate. It was collected by filtration as soon as the ice was melted and washed on the filter with a small amount of cold water. The yield was 4.9 g (61%), mp 47°-47° C. Recrystallization from acetone or benzene and petroleum ether (bp 30°-60° C.) raised the melting point to 49°-50° C.: 1H NMR (CDCl3) δ4.90 (q, 2H, OCH2CH3, J=7 Hz), 4.40 (septet, 1H, NCH(CH3)2, J=7 Hz), 4.15 (s, 2H, CH 2 of pyrroline), 1.55-1.20 (t+d, 9H, overlap of --OCH2CHc and NCH(CH3)2, J=7 Hz); IR (thin film) 3.34, 3.39, 3.47, 5.87, 6.08, 6.69, 6.92, 7.17, 7.3, 7.30, 7.38, 7.67, 7.93, 8.10, 8.40, 8.55, 8.75, 8.87, 9.05 μm; UV (95% EtOH) 293 nm (ε9800).

Quantity

8 g

Type

reactant

Reaction Step One

[Compound]

Name

ice

Quantity

1 L

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4]1[C:5](=[O:15])[N:6]([CH:12]([CH3:14])[CH3:13])[CH2:7][C:8]=1C(O)=O)[CH3:2].[N+:16]([O-])([OH:18])=[O:17].C(=O)=O>S(=O)(=O)(O)O>[CH:12]([N:6]1[CH2:7][C:8]([N+:16]([O-:18])=[O:17])=[C:4]([O:3][CH2:1][CH3:2])[C:5]1=[O:15])([CH3:14])[CH3:13]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O

|

|

Name

|

|

|

Quantity

|

4.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

1 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from rising above -3° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

had been stirred for a few minutes

|

WAIT

|

Type

|

WAIT

|

|

Details

|

virtually ceased after an hour of two

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product separated as a white crystalline precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

It was collected by filtration as soon as the ice

|

WASH

|

Type

|

WASH

|

|

Details

|

washed on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter with a small amount of cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from acetone or benzene and petroleum ether (bp 30°-60° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

raised the melting point to 49°-50° C.

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)N1C(C(=C(C1)[N+](=O)[O-])OCC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |